4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the benzothiazole core through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a reductive amination reaction involving a suitable amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)benzothiazole: Similar structure but without the piperidine ring.
Uniqueness
4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a fluorine atom, a pyrazole ring, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c1-20-10-11(9-18-20)13-6-2-3-8-21(13)16-19-15-12(17)5-4-7-14(15)22-16/h4-5,7,9-10,13H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLEMXYDXDSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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